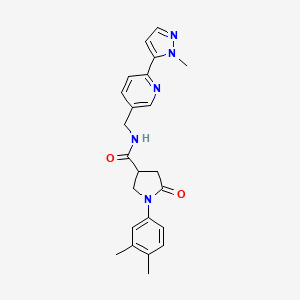

8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

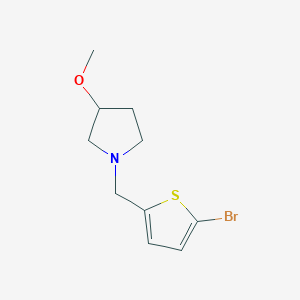

“8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one” is a chemical compound. It is related to Osthol [7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one], a natural product found in several medicinal plants such as Cnidium monnieri and Angelica pubescens .

Synthesis Analysis

Osthol, which has a similar structure to the compound , was used as a starting material for the synthesis of its various derivatives via modifications of the lactone ring . The resulting compounds were fully characterized by spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were characterized by spectral techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The synthesis of “this compound” and its derivatives involved reactions with a number of organic halides . The resulting compounds were fully characterized by spectral techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives were analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

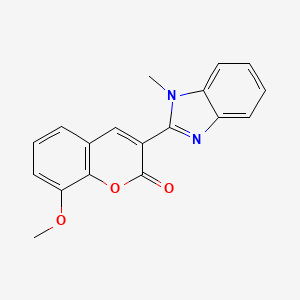

Suzuki Coupling and Lactonization in Ionic Liquids : Kemperman et al. (2006) explored the synthesis of benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence using ionic liquids, highlighting the efficiency of this process for producing various benzo[c]chromen-6-ones, including derivatives similar to 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one (Kemperman et al., 2006).

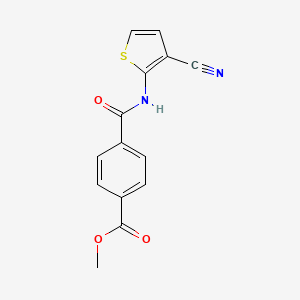

Novel Derivatives for Biological Evaluation : Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, aiming at biological applications, demonstrating the compound's potential for antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).

Biological Activities

Fluorophore for Sensing Applications : Uchiyama et al. (2006) described the unique fluorescence properties of a compound similar to this compound, showcasing its potential as a fluorogenic sensor in protic environments (Uchiyama et al., 2006).

Antileishmanial Natural Product Synthesis : Schmidt et al. (2012) discussed the synthesis of a natural product with antileishmanial activity, indicating the importance of 8-aryl-substituted coumarins, which are structurally related to this compound, in medicinal chemistry (Schmidt et al., 2012).

Material Science Applications

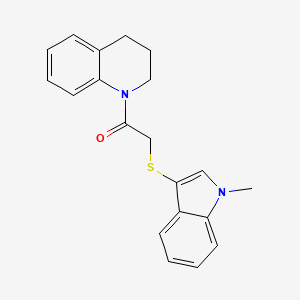

Enantioselective Inhibition of DNA-PK : Clapham et al. (2012) demonstrated the enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by atropisomeric chromenone derivatives, suggesting the utility of such compounds in cancer research and therapy (Clapham et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a tropical disease that affects vulnerable groups in Africa, Asia, and Latin America .

Mode of Action

This compound interacts with these parasites, particularly in their amastigote form . The compound has shown to inhibit cytokines and NF-κB in LPS stimulated J774 cells , which are macrophage-like cells. This inhibition suggests that the compound may suppress the inflammatory response triggered by these cells .

Biochemical Pathways

The compound’s ability to inhibit cytokines and nf-κb suggests that it may interfere with the signaling pathways that regulate the immune response

Result of Action

The compound has shown promising results in the treatment of leishmaniasis. In vitro assays showed that this compound was as active as AMP B, a commonly used antileishmanial drug, mainly in the amastigote form . The compound reduced the concentration of H2O2, a reactive oxygen species, by 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . This suggests that the compound may have antioxidant properties.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, changes in host immunity and parasite resistance to drugs can contribute to the decreased efficacy of antiparasitic drugs . .

Propiedades

IUPAC Name |

8-methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-20-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(22-2)16(11)23-18(12)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIXLIWULQZRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)